molecular formula C12H15BrN2O2 B1529756 tert-butyl 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate CAS No. 1111638-13-1

tert-butyl 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

Cat. No. B1529756
M. Wt: 299.16 g/mol
InChI Key: BLZNAQTULDRLRP-UHFFFAOYSA-N
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Description

“tert-butyl 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate” is a chemical compound with the molecular formula C12H15BrN2O2 . It has a molecular weight of 299.164 Da . The compound is in liquid form .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as “tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate” can be synthesized from N-boc-diallylamine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-7-9(13)8-5-4-6-14-10(8)15/h4-7H,1-3H3 . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a liquid . It has a molecular weight of 299.164 Da . The InChI code for this compound is 1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-7-9(13)8-5-4-6-14-10(8)15/h4-7H,1-3H3 .

Scientific Research Applications

Enantioselective Synthesis The chemical tert-butyl 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is utilized in various synthetic pathways. For instance, Chung et al. (2005) described its application in the enantioselective nitrile anion cyclization to generate substituted pyrrolidines, a method pivotal for synthesizing N-tert-butyl disubstituted pyrrolidines. This process emphasizes the importance of the compound in facilitating complex chemical transformations, leading to high yields and stereoselectivity in product formation (Chung et al., 2005).

Singlet Oxygen Reactions Wasserman et al. (2004) explored the reactions of the tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid, a compound structurally related to tert-butyl 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate, with singlet oxygen. The resulting products from these reactions serve as precursors for complex molecules such as prodigiosin and its analogs, illustrating the compound's role in forming structurally diverse and biologically significant molecules (Wasserman et al., 2004).

Crystal Structure Analysis The compound's utility extends to X-ray crystallography for understanding molecular and crystal structures. Naveen et al. (2007) synthesized tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, closely related to tert-butyl 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate, and performed crystallographic analysis. This analysis provides insights into molecular conformations and intermolecular interactions, essential for understanding the compound's behavior in different chemical contexts (Naveen et al., 2007).

Continuous Flow Synthesis Herath and Cosford (2010) reported the first one-step, continuous flow synthesis of pyrrole-3-carboxylic acids directly from related compounds. This method highlights the importance of tert-butyl 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate in streamlining the synthesis of complex molecules, showcasing its role in modern, efficient, and eco-friendly chemical synthesis (Herath & Cosford, 2010).

Safety And Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P260, P262, P270, P280, P305+P351+P338, and P402+P404 .

properties

IUPAC Name

tert-butyl 5-bromo-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O2/c1-12(2,3)17-11(16)15-5-4-8-6-9(13)7-14-10(8)15/h6-7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLZNAQTULDRLRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C1N=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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